

2-Fluororesorcinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Fluororesorcinol

Cat. No.: B025742

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An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of **2-Fluororesorcinol** (CAS RN: 103068-40-2), a fluorinated aromatic organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application as a crucial building block for advanced fluorescent probes.

Core Molecular and Physical Data

2-Fluororesorcinol, also known as 2-Fluoro-1,3-benzenediol, is a white to off-white solid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ FO ₂	[1][2]
Molecular Weight	128.1 g/mol	[1][2]
CAS Number	103068-40-2	[1][2]
Appearance	White to off-white solid	[1]
Melting Point	114-116 °C	[1]
Boiling Point (Predicted)	223.5 ± 20.0 °C	[1]
Density (Predicted)	1.415 ± 0.06 g/cm ³	[1]
pKa (Predicted)	8.19 ± 0.10	[1]

Synthesis of 2-Fluororesorcinol

A straightforward and high-yielding synthesis of **2-Fluororesorcinol** can be achieved through the demethylation of 2-fluoro-3-methoxyphenol.[1][3] Additionally, a more general, multi-step approach for producing various fluorinated resorcinols, including the 2-fluoro isomer, has been developed starting from commercially available fluorinated nitrobenzenes.[4]

Experimental Protocol: Demethylation of 2-fluoro-3-methoxyphenol

This protocol is adapted from a general procedure for the demethylation of methoxyphenols using boron tribromide (BBr₃).[1][3]

Materials:

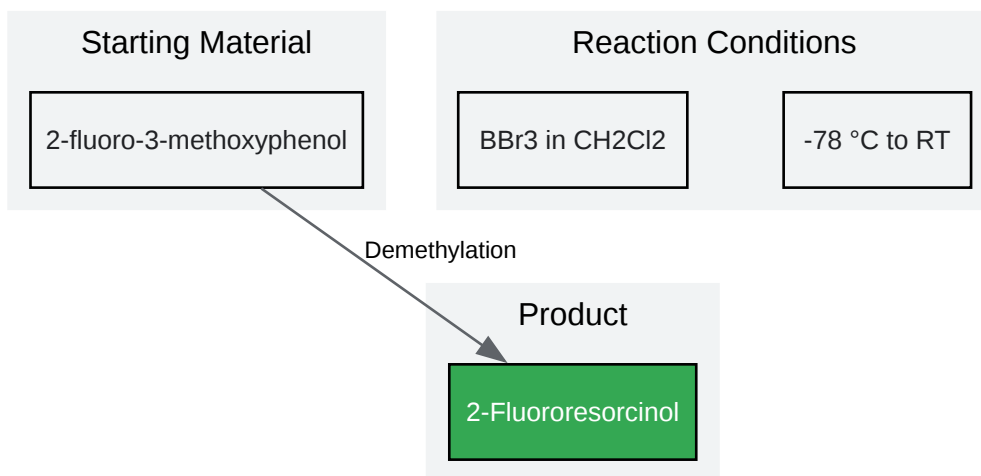
- 2-fluoro-3-methoxyphenol
- Anhydrous dichloromethane (CH₂Cl₂)
- Boron tribromide (BBr₃), 1 M solution in CH₂Cl₂
- Water (H₂O)

- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Slowly add a 1 M solution of boron tribromide in dichloromethane (4 equivalents per methoxy group) dropwise to the cooled solution.
- Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ overnight, allowing the cooling bath to gradually warm to room temperature.
- Upon reaction completion, re-cool the mixture to $-78\text{ }^{\circ}\text{C}$.
- Carefully quench the reaction by the dropwise addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude product.
- The crude **2-Fluororesorcinol** can be further purified by grinding with ethyl acetate. This method has a reported yield of 93%.[\[1\]](#)[\[3\]](#)

Synthesis of 2-Fluororesorcinol



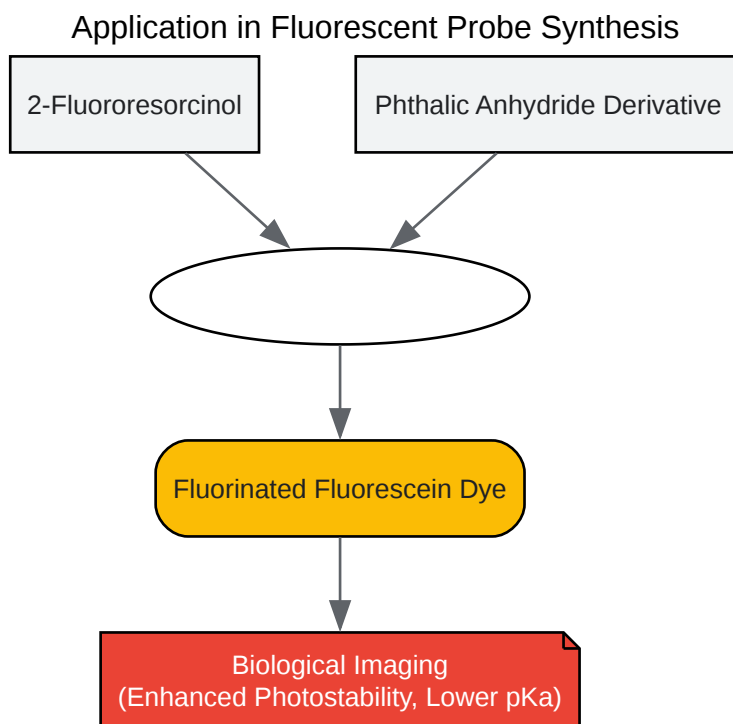
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Synthetic pathway to **2-Fluororesorcinol**.

Applications in the Development of Fluorescent Probes

The primary application of **2-Fluororesorcinol** for research professionals is as a key intermediate in the synthesis of fluorinated fluorescent dyes.[4] The incorporation of fluorine atoms into the core structure of fluorophores, such as fluorescein, can significantly enhance their photophysical properties. Dyes derived from fluorinated resorcinols, like the Oregon Green™ series, exhibit increased photostability and lower pKa values compared to their non-fluorinated counterparts.[4] This makes them superior probes for biological imaging, as their fluorescence is less sensitive to pH changes within the physiological range.[5]

The synthesis of these advanced dyes typically involves the condensation of a fluorinated resorcinol with a suitable anhydride, such as phthalic anhydride.[4]



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Use of **2-Fluororesorcinol** in fluorescent dye synthesis.

Safety and Handling

Specific safety data for **2-Fluororesorcinol** is not readily available. Therefore, it is prudent to handle this compound with the precautions outlined for closely related fluorinated phenols, such as 4-Fluororesorcinol and 2,4-Difluororesorcinol.[6][7][8] These compounds are classified as acute oral toxicants and skin and eye irritants.[6]

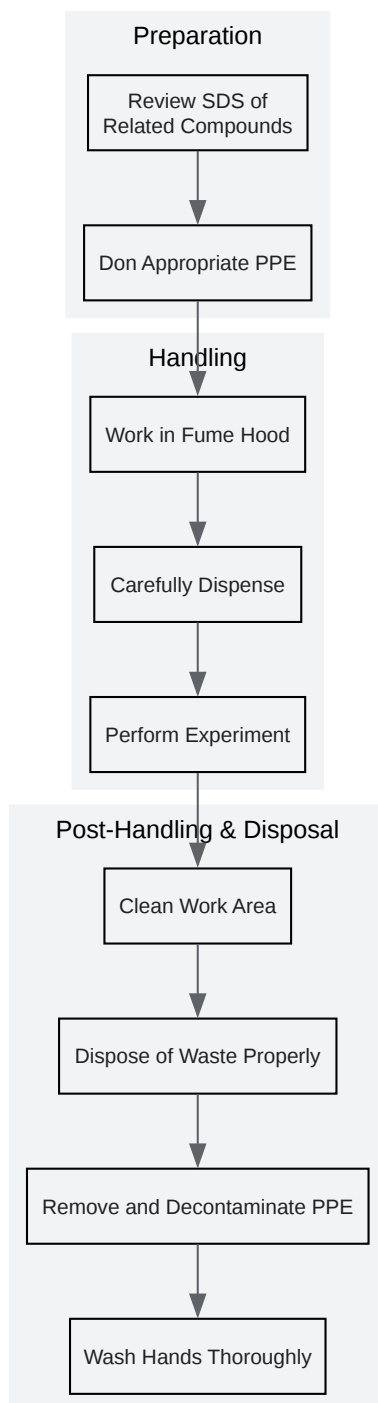
Recommended Handling Procedures:

- Engineering Controls: Always handle **2-Fluororesorcinol** in a well-ventilated area, preferably within a certified chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For weighing and transferring solid material, a dust

mask or respirator may be necessary.[\[9\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
[\[9\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[9\]](#)

General Laboratory Workflow for Handling 2-Fluororesorcinol



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Safe handling workflow for **2-Fluororesorcinol**.

Spectroscopic Data

While complete, experimentally-derived spectra for **2-Fluororesorcinol** are not widely published, the following table summarizes the available data and expected spectral characteristics based on its structure.

Spectroscopic Technique	Data/Expected Characteristics
Mass Spectrometry (MS)	m/z 129.1 (MH+) has been reported.[1][3]
¹ H NMR	Expected signals would include aromatic protons, likely showing complex splitting patterns due to H-H and H-F coupling, and two broad singlets for the hydroxyl (-OH) protons, which would be exchangeable with D ₂ O.
¹³ C NMR	Aromatic carbons would be observed, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant. Other aromatic carbons would show smaller two- and three-bond C-F couplings.[10]
Infrared (IR) Spectroscopy	Expected characteristic absorptions include a broad O-H stretching band around 3200-3500 cm ⁻¹ , C-O stretching in the 1000-1320 cm ⁻¹ region, and C-F stretching in the 1000-1400 cm ⁻¹ region. Aromatic C-H and C=C stretching would also be present.[11][12][13]

In conclusion, **2-Fluororesorcinol** is a valuable fluorinated building block with significant applications in the synthesis of advanced materials, particularly fluorescent probes for biological research. Its synthesis is well-established, and by following appropriate safety protocols based on related compounds, it can be handled safely in a laboratory setting.

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References

- 1. 2-FLUORORESORCINOL CAS#: 103068-40-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-FLUORORESORCINOL | 103068-40-2 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. University of Ottawa NMR Facility Blog: ¹³C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. eng.uc.edu [eng.uc.edu]
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